9-(2-Methyl-2-propenyl)-9H-carbazole
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Overview
Description
9-(2-Methyl-2-propenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methyl-2-propenyl)-9H-carbazole typically involves the alkylation of carbazole with 2-methyl-2-propenyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methyl-2-propenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-carboxaldehyde.
Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Carbazole-9-carboxaldehyde
Reduction: Various this compound derivatives
Substitution: Substituted carbazole compounds with different functional groups
Scientific Research Applications
9-(2-Methyl-2-propenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(2-Methyl-2-propenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of 9-(2-Methyl-2-propenyl)-9H-carbazole, known for its wide range of applications.
9-Ethylcarbazole: A similar compound with an ethyl group instead of a 2-methyl-2-propenyl group.
9-Phenylcarbazole: Another derivative with a phenyl group attached to the carbazole ring.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
9-(2-methylprop-2-enyl)carbazole |
InChI |
InChI=1S/C16H15N/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,1,11H2,2H3 |
InChI Key |
RLTXZVBHLQGIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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